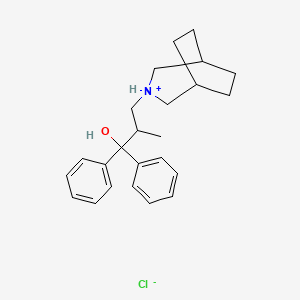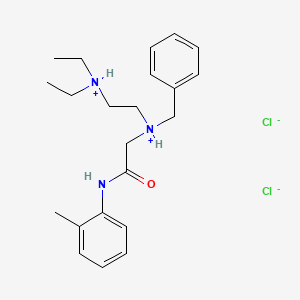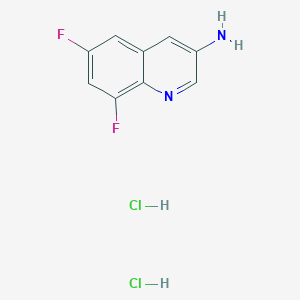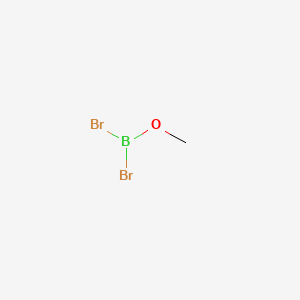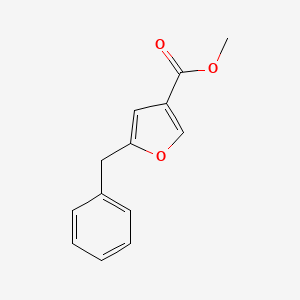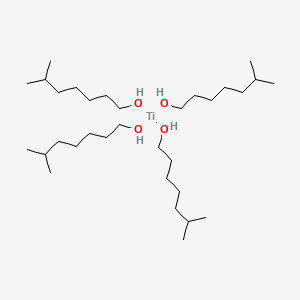![molecular formula C10H13Cl3Si B13743901 Silane, trichloro[(ethylphenyl)ethyl]- CAS No. 259818-28-5](/img/structure/B13743901.png)
Silane, trichloro[(ethylphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trichloro[(ethylphenyl)ethyl]- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and an ethylphenyl group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, trichloro[(ethylphenyl)ethyl]- can be synthesized through the reaction of ethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction can be represented as follows:
C8H9SiH3+3Cl2→C8H9SiCl3+3HCl
Industrial Production Methods
In industrial settings, the production of silane, trichloro[(ethylphenyl)ethyl]- involves the chlorination of ethylphenylsilane in large reactors. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trichloro[(ethylphenyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions to replace chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions, to facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of silane derivatives with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
Silane, trichloro[(ethylphenyl)ethyl]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of silane, trichloro[(ethylphenyl)ethyl]- involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorine atoms can be readily replaced by other functional groups, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane compound with three chlorine atoms attached to silicon.
Ethyltrichlorosilane (C2H5SiCl3): Similar structure but with an ethyl group instead of an ethylphenyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of an ethylphenyl group.
Uniqueness
Silane, trichloro[(ethylphenyl)ethyl]- is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
Propiedades
Número CAS |
259818-28-5 |
|---|---|
Fórmula molecular |
C10H13Cl3Si |
Peso molecular |
267.6 g/mol |
Nombre IUPAC |
trichloro-[2-(3-ethylphenyl)ethyl]silane |
InChI |
InChI=1S/C10H13Cl3Si/c1-2-9-4-3-5-10(8-9)6-7-14(11,12)13/h3-5,8H,2,6-7H2,1H3 |
Clave InChI |
OCNVJCXXBYPIND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
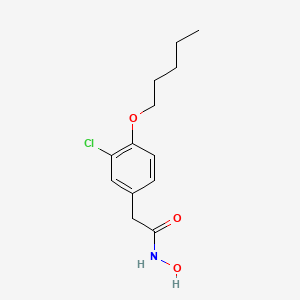
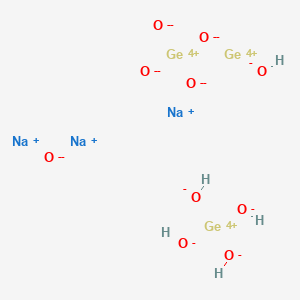
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
